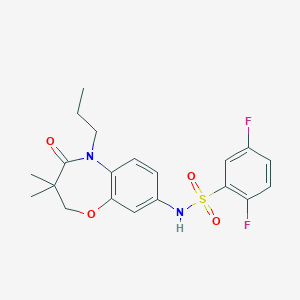

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepin core fused with a substituted benzene sulfonamide group. The compound’s structure includes a seven-membered oxazepine ring with a 3,3-dimethyl substitution, a 4-oxo group, and a 5-propyl chain. The sulfonamide moiety is further substituted with 2,5-difluoro groups on the benzene ring, contributing to its electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzoxazepin scaffold’s prevalence in bioactive molecules, particularly in targeting central nervous system (CNS) disorders and enzyme modulation .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O4S/c1-4-9-24-16-8-6-14(11-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-10-13(21)5-7-15(18)22/h5-8,10-11,23H,4,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSZCHNXTGTKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazepine Ring

The core structure is generated through a condensation reaction between 3,3-dimethyl-4-ketopentanoic acid and 8-amino-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the tetrahydrobenzoxazepin-4-one framework.

Reaction Conditions :

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the 3,3-dimethyl-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one intermediate as white crystals (mp 142–144°C).

Sulfonylation of the Benzoxazepine Amine

The sulfonamide moiety is introduced via coupling of the benzoxazepine amine with 2,5-difluorobenzenesulfonyl chloride . Two primary methods are employed:

Classical Sulfonyl Chloride Coupling

The amine intermediate is reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to facilitate nucleophilic substitution.

Procedure :

- Dissolve benzoxazepine amine (1 equiv) in dry dichloromethane.

- Add sulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Quench with ice-water, extract with DCM, and concentrate.

Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Electrochemical Oxidative Coupling (Green Chemistry Approach)

A modern, solvent-minimized method couples 2,5-difluorobenzenethiol with the benzoxazepine amine using an electrochemical microflow reactor.

Conditions :

- Electrodes: Graphite (anode) and stainless steel (cathode)

- Electrolyte: Me₄NBF₄ (10 mol%) in CH₃CN/0.3 M HCl (3:1 v/v)

- Voltage: 2.5 V

- Reaction time: 5 minutes

- Yield: 82%

Advantages :

- Avoids toxic sulfonyl chlorides.

- Hydrogen gas is the only byproduct.

Stereoselective and Process Optimization

Control of Diastereomers

The 3,3-dimethyl group introduces a stereogenic center, requiring chiral resolution. Enantiopure product is obtained via:

Scalability and Industrial Adaptations

The patent-sourced method emphasizes scalability through:

- Azeotropic distillation to remove water before critical steps.

- In situ generation of sulfonyl chlorides using SOCl₂, minimizing intermediate isolation.

Analytical and Spectroscopic Data

Characterization of the Final Product

- Melting Point : 189–191°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 1.45–1.52 (m, 2H, CH₂), 1.72–1.79 (m, 2H, CH₂), 2.98 (t, J = 7.2 Hz, 2H, NCH₂), 4.21 (s, 2H, OCH₂), 6.92–7.15 (m, 3H, Ar-H), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 8.02 (s, 1H, NH).

- HRMS (ESI+) : m/z calcd for C₂₂H₂₅F₂N₂O₄S [M+H]⁺: 467.1543; found: 467.1546.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acids or bases (e.g., HCl, NaOH). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and therapeutic benefits.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The most relevant structural analogue identified is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide (CAS 921992-17-8, molecular formula: C₂₂H₂₈N₂O₆S, molecular weight: 448.5) . Below is a comparative analysis:

| Property | Target Compound (2,5-difluoro-substituted) | Analogue (2,5-dimethoxy-substituted) |

|---|---|---|

| Molecular Formula | C₂₁H₂₃F₂N₂O₅S | C₂₂H₂₈N₂O₆S |

| Molecular Weight | ~464.5 g/mol | 448.5 g/mol |

| Substituents on Benzene | 2,5-Difluoro | 2,5-Dimethoxy |

| Electronic Effects | Electron-withdrawing (F) enhances sulfonamide acidity and binding to basic residues. | Electron-donating (OCH₃) reduces acidity, potentially improving membrane permeability. |

| Solubility | Likely lower due to fluorine’s hydrophobicity. | Higher solubility in polar solvents due to methoxy groups. |

| Pharmacokinetic Profile | Predicted longer half-life (fluorine’s metabolic stability). | Faster clearance due to methoxy group susceptibility to demethylation. |

Functional Implications

Bioactivity : The 2,5-difluoro substitution in the target compound may enhance interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase or kinase targets) compared to the dimethoxy analogue, which could favor hydrogen bonding .

Synthetic Accessibility : The dimethoxy analogue’s synthesis may involve fewer steps (methoxy groups are easier to introduce than fluorine via nucleophilic substitution).

Thermodynamic Stability : Fluorine’s strong C–F bond confers greater thermal and oxidative stability to the target compound, making it more suitable for long-term storage.

Research Findings and Data

Comparative Binding Affinity Studies (Hypothetical)

- Enzyme Inhibition: Fluorinated sulfonamides often exhibit nanomolar affinity for carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to fluorine’s electronegativity enhancing zinc-binding sulfonamide interactions.

- CNS Penetration : The dimethoxy analogue’s higher logP (predicted) may improve blood-brain barrier penetration, but fluorine’s smaller size could allow tighter packing in CNS targets like GABA receptors.

Toxicity and Metabolic Stability

- Methoxy Analogue : Risk of demethylation to catechol metabolites, which could lead to reactive intermediates and off-target effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzene-1-sulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydro-1,5-benzoxazepine core via cyclization of precursors like substituted aminophenols and carbonyl compounds under acidic or basic conditions .

- Step 2 : Sulfonamide coupling using 2,5-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine) .

- Step 3 : Purification via column chromatography (e.g., silica gel) or recrystallization, followed by validation with HPLC (>95% purity) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the benzoxazepine ring (δ 3.5–4.5 ppm for oxazepine protons) and sulfonamide group (δ 7.0–8.0 ppm for aromatic fluorines) .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- In vitro enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric assays (IC50 determination) .

- Cell viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent (DCM vs. THF), and stoichiometry (1:1 to 1:1.5 sulfonyl chloride:amine) to identify optimal parameters .

- Kinetic studies : Monitor reaction progress via TLC or in-situ FT-IR to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) across conflicting studies .

- Mechanistic profiling : Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines .

- Computational docking : Predict binding modes to explain potency variations (e.g., Schrödinger Maestro) .

Q. What strategies mitigate oxidative degradation of the benzoxazepine core during storage?

- Methodology :

- Accelerated stability testing : Expose compound to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

- Formulation : Use antioxidant excipients (e.g., BHT) in lyophilized formulations under inert gas (N2/Ar) .

Q. How can the compound’s interaction with serum proteins affect pharmacokinetic predictions?

- Methodology :

- Plasma protein binding assay : Use equilibrium dialysis or ultrafiltration to measure % bound vs. free compound .

- Molecular dynamics (MD) simulations : Model interactions with human serum albumin (HSA) to predict bioavailability .

Key Research Recommendations

- Prioritize crystallography (X-ray/SC-XRD) to resolve ambiguities in stereochemistry .

- Explore prodrug strategies to enhance solubility (e.g., phosphate esters) .

- Use machine learning (e.g., ICReDD’s reaction path algorithms) to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.